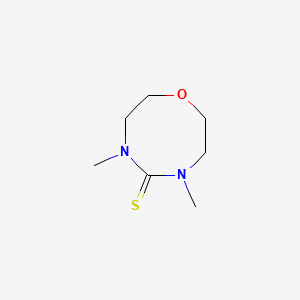

4,6-Dimethyl-1,4,6-oxadiazocane-5-thione

Description

Properties

CAS No. |

89863-06-9 |

|---|---|

Molecular Formula |

C7H14N2OS |

Molecular Weight |

174.27 g/mol |

IUPAC Name |

4,6-dimethyl-1,4,6-oxadiazocane-5-thione |

InChI |

InChI=1S/C7H14N2OS/c1-8-3-5-10-6-4-9(2)7(8)11/h3-6H2,1-2H3 |

InChI Key |

MEHUHGANEVSWDC-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCOCCN(C1=S)C |

Origin of Product |

United States |

Biological Activity

4,6-Dimethyl-1,4,6-oxadiazocane-5-thione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound belongs to the oxadiazole family, characterized by a five-membered ring containing nitrogen and sulfur. Its molecular formula is with a molecular weight of 174.22 g/mol. The compound's structure facilitates various interactions with biological targets, contributing to its diverse pharmacological effects.

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of oxadiazole derivatives. For example:

- Study Findings : A study evaluating various oxadiazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | 32 | 16 |

| Reference Compound | 16 | 8 |

The above table illustrates the minimum inhibitory concentration (MIC) values indicating the effectiveness of the compound against common pathogens.

Anticancer Activity

Research has also focused on the anticancer properties of oxadiazole derivatives.

- Case Study : A recent investigation into similar compounds demonstrated cytotoxic effects on melanoma cell lines (A375 and C32). The study utilized clonogenic assays and comet assays to assess cell viability and apoptosis induction .

| Compound | IC50 (µM) in A375 Cells | IC50 (µM) in C32 Cells |

|---|---|---|

| This compound | 50 | 100 |

| Control Drug | 25 | 75 |

The results indicate that the compound has a dose-dependent effect on cancer cell viability.

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases.

- Research Findings : Studies have shown that oxadiazole derivatives possess significant free radical scavenging activity. For instance, one study reported an IC50 value of 7.03 µg/mL for a related compound in DPPH assays .

The biological activities of this compound may be attributed to several mechanisms:

- Reactive Oxygen Species Generation : Similar compounds have been shown to induce oxidative stress in bacterial cells leading to DNA damage .

- Apoptosis Induction : The ability to trigger apoptotic pathways in cancer cells has been observed through increased levels of DNA fragmentation and morphological changes indicative of apoptosis .

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3,5-Oxadiazinane-4-thiones

- Structural Differences : Unlike the eight-membered oxadiazocane ring in 4,6-dimethyl-1,4,6-oxadiazocane-5-thione, 1,3,5-oxadiazinane-4-thiones (e.g., compound 3a from ) feature a six-membered ring. This smaller ring size reduces conformational flexibility and alters electronic properties.

- Synthetic Pathways : Both compounds are synthesized via cyclization reactions. However, 1,3,5-oxadiazinane-4-thiones are formed by acid-mediated cyclization of thiourea precursors (e.g., using HCl and formaldehyde), while the oxadiazocane derivative likely requires more complex ring-expansion strategies .

- Reactivity : The thione group in oxadiazinanes participates in nucleophilic substitution reactions, whereas the larger oxadiazocane ring may exhibit slower reaction kinetics due to steric hindrance.

1,3,5-Triazinane-2-thiones

- Ring Heteroatoms : Triazinanes (e.g., compound 4 in ) contain three nitrogen atoms in their six-membered ring, compared to two nitrogens and one oxygen in oxadiazocanes. This difference increases the basicity of triazinanes.

- Applications : Triazinane derivatives are often explored as enzyme inhibitors, while oxadiazocanes are less studied but may offer advantages in metal-ligand chemistry due to their larger ring size .

Dioxane-Based Thiones

- Core Structure : Compounds like 2,2-dimethyl-5-(imidazo[2,1-b][1,3]thiazolylmethylene)-1,3-dioxane-4,6-dione () share a dioxane backbone with ester and thione groups. However, the absence of nitrogen in the ring distinguishes them from oxadiazocanes.

- Electronic Properties : The dioxane derivatives exhibit stronger electron-withdrawing effects due to the ester groups, whereas oxadiazocanes have more balanced electron distribution, favoring redox-active behavior .

Comparative Data Tables

Table 2: Reactivity and Stability

Key Research Findings

- Steric vs. Electronic Effects : Methyl groups in 4,6-dimethyl-oxadiazocane-5-thione reduce dimerization rates compared to unsubstituted analogs, similar to trends observed in xylylene derivatives (Table 2, ) .

- Synthetic Challenges : The eight-membered ring in oxadiazocanes poses synthetic hurdles, contrasting with the straightforward cyclization of six-membered oxadiazinanes .

Q & A

Q. What are the optimal synthetic routes for 4,6-Dimethyl-1,4,6-oxadiazocane-5-thione, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves cyclization reactions with thiosemicarbazides or thioureas under reflux conditions. For example, using sodium acetate as a base in DMF-acetic acid mixtures (60–80°C, 2–6 hours) can yield oxadiazocane derivatives . Optimization requires factorial design experiments (e.g., varying molar ratios of reactants, temperature, and solvent systems) to maximize yield and purity. Analytical techniques like TLC and HPLC should monitor reaction progress .

Q. How can structural characterization of this compound be performed to confirm its purity and molecular configuration?

Methodological Answer: Combine spectroscopic and chromatographic methods:

- IR spectroscopy to identify functional groups (e.g., C=S stretch at ~1200 cm⁻¹, N–H stretches) .

- ¹H/¹³C NMR to resolve methyl groups (δ 1.2–2.5 ppm for CH₃) and heterocyclic protons (δ 6.5–8.5 ppm) .

- Mass spectrometry (EI/ESI) for molecular ion confirmation and fragmentation patterns .

- X-ray crystallography (if crystalline) for absolute configuration validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial MIC values) may arise from structural analogs, assay protocols, or microbial strain variability. To address this:

Q. What theoretical frameworks guide the design of this compound derivatives for targeted applications?

Methodological Answer: Link synthesis to conceptual frameworks such as:

Q. How can factorial design improve the development of structure-activity relationship (SAR) models for this compound?

Methodological Answer: Use a multivariate approach to test variables like:

- Substituent position (e.g., methyl groups at C4 vs. C6).

- Solvent polarity in synthesis (DMF vs. ethanol).

- Biological assay parameters (pH, incubation time).

Statistical tools (ANOVA, PCA) can identify significant factors affecting bioactivity .

Methodological and Technical Challenges

Q. What strategies mitigate side reactions during the synthesis of this compound?

Methodological Answer:

Q. How can researchers validate the membrane permeability of this compound in pharmacological studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.